molecular formula C14H15NS B15052842 3-Methyl-7,8,9,10-tetrahydrophenanthridine-6-thiol

3-Methyl-7,8,9,10-tetrahydrophenanthridine-6-thiol

Cat. No.: B15052842
M. Wt: 229.34 g/mol
InChI Key: RDWMQQDKACUTSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-7,8,9,10-tetrahydrophenanthridine-6-thiol is an organic compound belonging to the phenanthridine family. Phenanthridine derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-7,8,9,10-tetrahydrophenanthridine-6-thiol can be achieved through cascade radical cyclization. This method involves the use of radical acceptors with unsaturated bonds, which facilitate the rapid and efficient formation of carbo- and heterocycles . The reaction conditions typically include the use of radical initiators and specific solvents to promote the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes used in laboratory settings. The scalability of the cascade radical cyclization method makes it suitable for industrial applications, ensuring high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-7,8,9,10-tetrahydrophenanthridine-6-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired outcomes .

Major Products Formed

Scientific Research Applications

3-Methyl-7,8,9,10-tetrahydrophenanthridine-6-thiol has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Methyl-7,8,9,10-tetrahydrophenanthridine-6-thiol involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The compound’s thiol group plays a crucial role in its reactivity and interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-7,8,9,10-tetrahydrophenanthridine-6-thiol is unique due to its specific substitution pattern and thiol group, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C14H15NS

Molecular Weight

229.34 g/mol

IUPAC Name

3-methyl-7,8,9,10-tetrahydro-5H-phenanthridine-6-thione

InChI

InChI=1S/C14H15NS/c1-9-6-7-11-10-4-2-3-5-12(10)14(16)15-13(11)8-9/h6-8H,2-5H2,1H3,(H,15,16)

InChI Key

RDWMQQDKACUTSB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C3=C(CCCC3)C(=S)N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.